(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide
Description
The compound "(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide" features a benzothiazolylidene core substituted with an acetamido group at position 6, a 2-methoxyethyl chain at position 3, and a 4-chlorobenzamide moiety. While direct data on this compound are absent in the provided evidence, structural analogs from the thiadiazolylidene, quinolinium, and pyrido-thiazin classes offer insights into comparative physicochemical and functional characteristics .
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUSDTYXURTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide involves several steps. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the acetamido and methoxyethyl groups. The final step involves the attachment of the chlorobenzamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the acetamido group.
Scientific Research Applications
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiadiazolylidene Class
Compounds such as N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) share a thiadiazolylidene backbone but differ in substituents and electronic profiles .
- Key Differences: The target compound’s benzo[d]thiazolylidene core contrasts with the 1,3,4-thiadiazole ring in analogs like 8a, altering conjugation and planarity. The 2-methoxyethyl and 6-acetamido groups in the target compound may enhance hydrophilicity compared to the phenyl or acetyl substituents in 8a and 4g .
- Physicochemical Properties: Property Target Compound 8a 4g Core Structure Benzo[d]thiazol-2(3H)-ylidene 1,3,4-Thiadiazole 1,3,4-Thiadiazole Melting Point Not reported 290°C 200°C IR C=O Stretches Expected ~1670–1600 cm⁻¹ 1679, 1605 cm⁻¹ 1690, 1638 cm⁻¹ Notable Substituents 6-Acetamido, 2-methoxyethyl 5-Acetyl, 6-methyl 3-Methylphenyl, acryloyl
Synthesis :
Thiadiazolylidene analogs are synthesized via reflux with active methylene compounds (e.g., acetylacetone) or hydroxylamine, yielding 70–80% . The target compound’s synthesis likely involves similar condensation strategies but with tailored reagents for its unique substituents.
Quinolinium Iodides with Benzothiazolylidene Moieties
Compounds I8 and I10 from incorporate a quinolinium core linked to a benzothiazolylidene group, differing in charge and solubility .
- Key Differences :
Dihydropyrido-Thiazin Derivatives
The pyrido-thiazin compound in shares a Z-configuration but features a fused pyrido[2,3-d][1,3]thiazin core, influencing planarity and stacking interactions .
- Key Differences :
Research Implications
Q & A
Q. What stability issues arise under physiological conditions, and how are they addressed?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Formulation optimization : Use lyophilization or enteric coatings to enhance shelf-life .
Data Contradiction Analysis Example
- Issue : Discrepancies in reported antimicrobial activity for analogs.
- Resolution :
- Compare substituent effects (e.g., methoxyethyl vs. allyl groups in vs. 13).
- Validate using standardized CLSI/MIC protocols to minimize inter-lab variability .
Key Structural Comparisons from Evidence
| Analog | Substituents | Reported Activity | Source |
|---|---|---|---|
| Compound 1 | 6-Ethoxy, diethylamino | Anticancer (IC₅₀: 2.5 µM) | |
| Compound 2 | 6-Fluoro, dimethylsulfamoyl | Kinase inhibition (IC₅₀: 0.8 µM) | |
| Target Compound | 6-Acetamido, 2-methoxyethyl | Pending validation | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
